1-(2-methoxyethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-3-carboxamide
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Overview
Description
1-(2-methoxyethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-3-carboxamide is a synthetic organic compound It belongs to the class of indole derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-3-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available indole-3-carboxylic acid.
Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Amidation: The methyl ester is then reacted with 1-(2-methoxyethyl)amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the corresponding amide.
N-Alkylation: The final step involves the N-alkylation of the amide with 1-methyl-1H-pyrrole-2-carboxaldehyde under basic conditions to yield the target compound.
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, alternative solvents, and catalysts that are more efficient or environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at the 2 and 3 positions, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
1-(2-methoxyethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: The compound is investigated for its effects on different physiological pathways and its potential as a drug candidate.
Materials Science: It can be used in the development of organic electronic materials due to its unique electronic properties.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The indole moiety is known to bind to various biological targets, influencing pathways related to cell signaling, metabolism, and gene expression. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carboxamide: A simpler analog lacking the methoxyethyl and pyrrole substituents.
1-(2-Hydroxyethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-3-carboxamide: Similar structure but with a hydroxyethyl group instead of methoxyethyl.
1-(2-Methoxyethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-2-carboxamide: Similar structure but with the carboxamide group at the 2-position of the indole ring.
Uniqueness
1-(2-methoxyethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-3-carboxamide is unique due to its specific substitution pattern, which can confer distinct biological and chemical properties. The presence of the methoxyethyl group can influence its solubility and interaction with biological membranes, while the pyrrole moiety can enhance its binding affinity to certain targets.
This compound’s unique structure allows it to be a versatile tool in various scientific research fields, offering potential advantages over simpler or less substituted analogs.
Properties
Molecular Formula |
C18H21N3O2 |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-N-[(1-methylpyrrol-2-yl)methyl]indole-3-carboxamide |
InChI |
InChI=1S/C18H21N3O2/c1-20-9-5-6-14(20)12-19-18(22)16-13-21(10-11-23-2)17-8-4-3-7-15(16)17/h3-9,13H,10-12H2,1-2H3,(H,19,22) |
InChI Key |
ITAJRZLMNVQVBM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CNC(=O)C2=CN(C3=CC=CC=C32)CCOC |
Origin of Product |
United States |
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